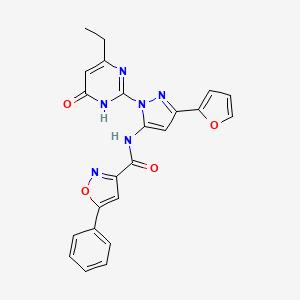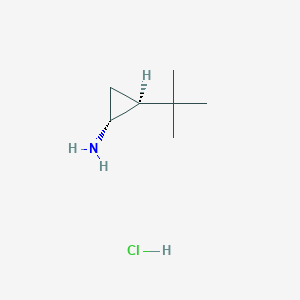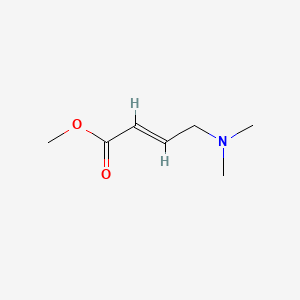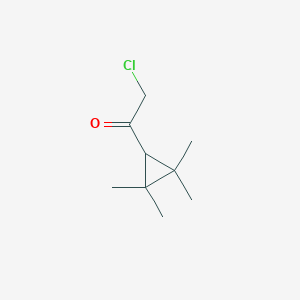![molecular formula C10H12N4O B2709865 3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole CAS No. 944789-38-2](/img/structure/B2709865.png)
3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole” is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Specific synthesis methods for “3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole” are not available in the retrieved information.Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered heterocyclic aromatic ring comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . The specific molecular structure of “3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole” is not available in the retrieved information.Physical And Chemical Properties Analysis
Pyrazole compounds generally have a flat and rigid structure, and thermal stability . The specific physical and chemical properties of “3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole” are not available in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has focused on synthesizing pyrazoles with functionalized side chains, demonstrating methodologies for attaching various groups to the pyrazole nucleus, showcasing the compound's versatility in organic synthesis and ligand design. This includes developing ligands by placing ligating side chains on pyrazole rings, facilitating novel applications in catalysis and material science (Grotjahn et al., 2002).
Structural Studies
- X-ray crystallography has been utilized to determine the structures of NH-pyrazoles, revealing complex patterns of hydrogen bonds and tautomerism, which are crucial for understanding the compound's reactivity and interaction with other molecules (Cornago et al., 2009).
Metal Complexes and Catalysis
- The compound has been incorporated into square planar mononuclear Pd(II) complexes, presenting a rare example of helically twisted synthetic organic molecules. Such complexes open new avenues for exploring asymmetric catalysis and developing novel materials (Drew et al., 2007).
- Synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands have been reported, indicating potential applications in homogeneous catalysis and molecular recognition (Guerrero et al., 2008).
Photocatalytic Applications
- Studies on CdS nanocrystals synthesized from cadmium(II) complexes of dithiocarbazate functionalized 3,5-dimethyl pyrazole ligands have shown promising photocatalytic activities. These findings suggest the potential use of such materials in environmental remediation and solar energy conversion (Mondal et al., 2015).
Corrosion Inhibition
- Bipyrazolic compounds, including derivatives of 3,5-dimethyl-1H-pyrazole, have demonstrated significant inhibitory effects on the corrosion of pure iron in acidic media. This research points to the potential application of these compounds in protecting metals against corrosion, which is vital for industrial applications (Chetouani et al., 2005).
Mecanismo De Acción
The mechanism of action of pyrazole compounds can vary depending on their specific structure and application. For instance, some copper(II) complexes containing pyrazole derivatives have been found to cause cell arrest in the G2/M phase and induce apoptosis via the increase in production of reactive oxygen species . The specific mechanism of action of “3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole” is not available in the retrieved information.
Safety and Hazards
The safety and hazards of pyrazole compounds can vary depending on their specific structure. For instance, 3,5-dimethylpyrazole has been classified with hazard statements H302, H315, H319, H335, H361, H373, indicating potential hazards related to ingestion, skin and eye irritation, respiratory irritation, fertility, and organ damage . The specific safety and hazards of “3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole” are not available in the retrieved information.
Propiedades
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(5-methyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-6-5-9(12-11-6)10(15)14-8(3)4-7(2)13-14/h4-5H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFEUHLMJUTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)
![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2709790.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)
![3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2709795.png)

phenyl]methylidene})amine](/img/structure/B2709801.png)
![3-[(Phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B2709802.png)
![3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2709803.png)
![3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2709804.png)
![Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2709805.png)